molecular formula C21H17ClO5 B5772041 METHYL 4-[({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)METHYL]BENZOATE

METHYL 4-[({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)METHYL]BENZOATE

Cat. No.: B5772041
M. Wt: 384.8 g/mol
InChI Key: ZTGZODDXOKJQLD-UHFFFAOYSA-N
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Description

METHYL 4-[({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)METHYL]BENZOATE is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by its complex structure, which includes a chlorinated chromen ring fused with a cyclopenta ring and a benzoate ester group. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)METHYL]BENZOATE typically involves multiple steps. One common method starts with the preparation of the chromen core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorination of the chromen ring is then carried out using reagents such as thionyl chloride or phosphorus pentachloride. The final step involves the esterification of the benzoate group, which can be achieved using methanol in the presence of a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)METHYL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromen ring can yield chromone derivatives, while reduction can produce chromanol derivatives. Substitution reactions can lead to a variety of functionalized chromen compounds .

Scientific Research Applications

METHYL 4-[({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)METHYL]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)METHYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-[({8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL}OXY)METHYL]BENZOATE: This compound is similar in structure but lacks the double bonds in the cyclopenta ring.

    METHYL 4-[({8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE: This compound has an acetate group instead of a benzoate group.

Uniqueness

METHYL 4-[({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)METHYL]BENZOATE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO5/c1-25-20(23)13-7-5-12(6-8-13)11-26-19-10-18-16(9-17(19)22)14-3-2-4-15(14)21(24)27-18/h5-10H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGZODDXOKJQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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